molecular formula C18H17N5S B15109947 5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B15109947
M. Wt: 335.4 g/mol
InChI Key: BCDBZWWNQZAMGR-UHFFFAOYSA-N
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Description

5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines

Preparation Methods

The synthesis of 5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

5-butylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H17N5S/c1-2-3-11-24-18-20-15-9-5-4-8-14(15)17-21-16(22-23(17)18)13-7-6-10-19-12-13/h4-10,12H,2-3,11H2,1H3

InChI Key

BCDBZWWNQZAMGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4

Origin of Product

United States

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